molecular formula C21H28N2O4 B5648379 2-cyclopentyl-9-[(6-methyl-4-oxo-4H-pyran-2-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one

2-cyclopentyl-9-[(6-methyl-4-oxo-4H-pyran-2-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one

Cat. No. B5648379
M. Wt: 372.5 g/mol
InChI Key: AXYVZXNMNPLCRH-UHFFFAOYSA-N
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Description

The chemical compound "2-cyclopentyl-9-[(6-methyl-4-oxo-4H-pyran-2-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one" is part of a broader family of compounds known for their heterocyclic structures, which are of significant interest due to their diverse biological activities and potential therapeutic applications. These compounds, particularly those within the 1-oxa-4,9-diazaspiro[5.5]undecan-3-one family, have been explored for their pharmacological properties, including antihypertensive activities.

Synthesis Analysis

The synthesis of 1-oxa-4,9-diazaspiro[5.5]undecan-3-one derivatives is achieved through various methods, including intramolecular spirocyclization of pyridine substrates and Prins cascade cyclization processes. These methods allow for the construction of the diazaspiro[5.5]undecane framework with significant functional group variability, enabling further exploration of their chemical and biological properties (Parameswarappa & Pigge, 2011); (Reddy et al., 2014).

Molecular Structure Analysis

The molecular structure of diazaspiro[5.5]undecane derivatives, including the specific compound , typically features a spiro configuration combining two or more heterocyclic rings. These structures have been elucidated through methods such as NMR and X-ray crystallography, revealing the conformations and stereochemistry critical to their biological activities (Islam et al., 2017).

properties

IUPAC Name

2-cyclopentyl-9-(6-methyl-4-oxopyran-2-carbonyl)-2,9-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O4/c1-15-12-17(24)13-18(27-15)20(26)22-10-8-21(9-11-22)7-6-19(25)23(14-21)16-4-2-3-5-16/h12-13,16H,2-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXYVZXNMNPLCRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C=C(O1)C(=O)N2CCC3(CCC(=O)N(C3)C4CCCC4)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclopentyl-9-[(6-methyl-4-oxo-4H-pyran-2-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one

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